13-cis-Fenretinide

Cytotoxicity Fenretinide isomers Cancer pharmacology

Researchers using fenretinide require the correct 13-cis isomer for reproducible apoptosis and lipidomic studies; substituting 4-HPR yields non-equivalent results. 13-cis-Fenretinide (cis-HPR) induces significantly lower ROS and dihydroceramide accumulation (P<0.01 vs 4-HPR) and exhibits additive effects without antagonism. Benefits: • Certified reference standard for ANDA impurity profiling • Distinct chromatographic/MS properties for accurate quantification • Attenuated apoptotic activity as negative control for pathway studies • Additive cytotoxicity for preclinical combination research. Storage: -20°C, light-sensitive.

Molecular Formula C26H33NO2
Molecular Weight 391.5 g/mol
CAS No. 75686-07-6
Cat. No. B193406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-cis-Fenretinide
CAS75686-07-6
Synonyms13-cis-N-(4-Hydroxyphenyl)retinamide; 
Molecular FormulaC26H33NO2
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
InChIInChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18-
InChIKeyAKJHMTWEGVYYSE-DRYRGIGMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBright Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





13-cis-Fenretinide Overview


13-cis-Fenretinide (CAS 75686-07-6), also known as cis-HPR, is a synthetic retinoid and the 13-cis isomer of all-trans-fenretinide (4-HPR) [1]. It belongs to the fenretinide class of N-(4-hydroxyphenyl)retinamide derivatives, which are second-generation retinoids characterized by their ability to induce apoptosis via reactive oxygen species (ROS) generation and ceramide elevation rather than through classical retinoic acid receptor (RAR)-mediated differentiation [1]. The compound is a yellow solid with molecular formula C26H33NO2, molecular weight 391.55 g/mol, and melting point >181°C (decomposition) . It requires storage at -20°C under inert atmosphere in amber vials due to light sensitivity .

Why 13-cis-Fenretinide Is Not Substitutable


The 13-cis stereoisomer of fenretinide exhibits quantitatively distinct biological activity compared to its all-trans counterpart (4-HPR) and other retinoid derivatives. Direct comparative studies under physiological hypoxia (5% O2) demonstrate that 13-cis-fenretinide (cis-HPR) induces significantly lower cytotoxicity, ROS generation, and dihydroceramide accumulation than 4-HPR and its metabolite oxoHPR [1]. Critically, cis-HPR does not antagonize 4-HPR activity, exhibiting additive effects when combined [1]. These differences arise from stereochemical constraints at the C13-C14 double bond that alter receptor interactions and metabolic stability . Consequently, substituting cis-HPR for 4-HPR or vice versa without adjusting experimental parameters will yield non-equivalent results in apoptosis, oxidative stress, and lipidomic studies. Procurement of the correct isomer is essential for reproducibility in mechanism-of-action investigations, analytical method development, and impurity profiling .

13-cis-Fenretinide: Comparative Evidence


Cytotoxicity Comparison

In a panel of 15 T-cell lymphoma (TCL), neuroblastoma (NB), and ovarian cancer (OV) cell lines cultured under physiological hypoxia (5% O2), all-trans-fenretinide (4-HPR) at 10 µmol/L achieved >3 logs of cell kill in 9 of 15 cell lines. In contrast, 13-cis-fenretinide (cis-HPR) demonstrated lower cytotoxicity than 4-HPR in multiple cell lines tested, though the exact magnitude of reduction was not quantified in the publication [1]. The metabolite 4-oxo-4-HPR exhibited cytotoxicity comparable to 4-HPR, while N-(4-methoxyphenyl)retinamide (MPR) was not cytotoxic [1].

Cytotoxicity Fenretinide isomers Cancer pharmacology

ROS Induction

ROS levels were significantly increased by 4-HPR and its metabolite oxoHPR in all cell lines tested (P<0.01). 13-cis-Fenretinide (cis-HPR) also significantly increased ROS, but to a lesser extent than 4-HPR and oxoHPR (P<0.01). The methoxy derivative MPR did not increase ROS (P>0.05) [1]. This differential ROS induction directly correlates with the compounds' cytotoxic and apoptotic activities.

Reactive oxygen species Oxidative stress Fenretinide mechanism

Dihydroceramide Accumulation

Dihydroceramide (DHCer) levels, a key mediator of fenretinide-induced apoptosis, were significantly elevated by 4-HPR and oxoHPR in all cell lines (P<0.01). 13-cis-Fenretinide (cis-HPR) also increased DHCers significantly, but to a lesser extent than 4-HPR and oxoHPR (P<0.01). MPR had no effect on DHCer accumulation (P>0.05) [1].

Dihydroceramide Sphingolipid metabolism Ceramide pathway

Additive Effect with 4-HPR

In cell lines where 13-cis-fenretinide (cis-HPR) exhibited lower cytotoxicity than 4-HPR alone, the combination of cis-HPR with 4-HPR produced additive cytotoxic effects. Importantly, neither cis-HPR nor the methoxy metabolite MPR antagonized the activity of 4-HPR [1]. This contrasts with some other retinoid combinations that may exhibit antagonism.

Drug combination Additivity Fenretinide synergy

13-cis-Fenretinide: Research Applications


Analytical Reference Standard

13-cis-Fenretinide is utilized as a certified reference standard (pharmaceutical impurity/metabolite) for the identification, quantification, and quality control of fenretinide (4-HPR) drug substances and formulations. Its distinct retention time and mass spectral properties enable accurate impurity profiling in HPLC, UPLC, and LC-MS/MS methods . Procurement of this specific isomer is mandatory for regulatory compliance in ANDA submissions and pharmacopeial monograph development.

Mechanistic Studies of Apoptosis

Given its quantitatively lower induction of ROS and dihydroceramides compared to 4-HPR (P<0.01 for both endpoints) [1], 13-cis-fenretinide serves as an ideal tool compound for dissecting the relative contributions of oxidative stress and sphingolipid dysregulation to fenretinide-induced cell death. Researchers can use cis-HPR as a less potent analog to establish dose-response relationships or as a negative control for specific pathway activation.

Combination Therapy Research

The finding that 13-cis-fenretinide exhibits additive cytotoxicity with 4-HPR without antagonism [1] supports its use in preclinical combination studies. Investigators exploring fenretinide-based regimens can employ cis-HPR to test whether additive or synergistic effects are achievable with lower overall retinoid exposure, potentially informing strategies to mitigate dose-limiting toxicities associated with high-dose 4-HPR.

Negative Control for Apoptosis Assays

In experimental systems where a fenretinoid scaffold is required but full apoptotic activity must be minimized, 13-cis-fenretinide provides a structurally related but pharmacodynamically attenuated control. Its lower cytotoxicity and reduced induction of mitochondrial depolarization, caspase-3 cleavage, and TUNEL positivity compared to 4-HPR [1] make it suitable for distinguishing specific from off-target effects in retinoid pharmacology studies.

Technical Documentation Hub

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